molecular formula C17H15F3N4O2S B2707344 2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1706283-71-7

2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

Cat. No.: B2707344
CAS No.: 1706283-71-7
M. Wt: 396.39
InChI Key: DUHMETCQUSXAHV-UHFFFAOYSA-N
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Description

2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a sulfonyl group, and a fused heterocyclic system. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under conditions that promote nucleophilic substitution.

    Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions and the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfonyl group play crucial roles in its activity, potentially interacting with enzymes or receptors to modulate their function. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl Phenyl Sulfone: Shares the trifluoromethyl and sulfonyl groups but lacks the fused heterocyclic system.

    Pyrazolo[1,5-a]pyrimidine Derivatives: Similar core structure but different substituents.

Uniqueness

2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is unique due to the combination of its trifluoromethyl group, sulfonyl group, and fused heterocyclic system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-11-[2-(trifluoromethyl)phenyl]sulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2S/c1-11-8-16-21-9-12-10-23(7-6-14(12)24(16)22-11)27(25,26)15-5-3-2-4-13(15)17(18,19)20/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHMETCQUSXAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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